Methyl 6-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxylate is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a benzothiazole ring substituted with a methyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl acetoacetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Methyl 6-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, lacking the methyl and carboxylate ester groups.
2-Methylbenzothiazole: Similar structure but without the carboxylate ester group.
6-Methyl-2-oxo-1,3-benzothiazole: Lacks the carboxylate ester group.
Uniqueness
Methyl 6-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the benzothiazole ring. These functional groups confer specific chemical properties and reactivity, making it distinct from other benzothiazole derivatives.
Properties
CAS No. |
106675-18-7 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-1,3-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-6-3-4-7-8(5-6)15-10(13)11(7)9(12)14-2/h3-5H,1-2H3 |
InChI Key |
PTBCQFWRAXIZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)S2)C(=O)OC |
Origin of Product |
United States |
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